ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction of the compound with its target could lead to changes in the target’s function, potentially inhibiting the growth of the pathogen.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect the pathways involved in the survival and proliferation of mycobacterium tuberculosis .
Result of Action
The inhibition of the target enzyme could potentially lead to the disruption of the pathogen’s cell wall biosynthesis, thereby inhibiting its growth .
Preparation Methods
The synthesis of ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety is introduced through a condensation reaction between 2-aminobenzenethiol and a suitable aldehyde.
Formation of the Thiophene Ring: The thiophene ring is formed via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Chemical Reactions Analysis
ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Research: It has shown promising results as an antimicrobial agent, effective against various bacterial and fungal strains.
Pharmaceutical Development: The compound is explored for its potential use in developing new pharmaceutical drugs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Properties
IUPAC Name |
ethyl 5-(1,3-benzothiazole-6-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-9(2)11(7-18)16(25-14)20-15(21)10-4-5-12-13(6-10)24-8-19-12/h4-6,8H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTSZCUGJIQNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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